molecular formula C16H23ClN2O B12759415 3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride CAS No. 121064-16-2

3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride

Cat. No.: B12759415
CAS No.: 121064-16-2
M. Wt: 294.82 g/mol
InChI Key: WNZLFKHFDXTUPA-UHFFFAOYSA-N
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Description

3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a dihydroisoquinoline core and a substituted acetamide group.

Properties

CAS No.

121064-16-2

Molecular Formula

C16H23ClN2O

Molecular Weight

294.82 g/mol

IUPAC Name

2-(3,3-dimethyl-4H-isoquinolin-1-yl)-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C16H22N2O.ClH/c1-10(2)13(15(17)19)14-12-8-6-5-7-11(12)9-16(3,4)18-14;/h5-8,10,13H,9H2,1-4H3,(H2,17,19);1H

InChI Key

WNZLFKHFDXTUPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This step involves the cyclization of a suitable precursor to form the isoquinoline ring system.

    Introduction of the Dihydro and Dimethyl Groups: The dihydro and dimethyl groups are introduced through hydrogenation and alkylation reactions, respectively.

    Attachment of the Acetamide Group: The acetamide group is attached via an acylation reaction, often using acetic anhydride or acetyl chloride as the acylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-3,3-dimethyl-1-isoquinolineacetamide: Lacks the alpha-(1-methylethyl) group.

    3,4-Dihydro-1-isoquinolineacetamide: Lacks both the dimethyl and alpha-(1-methylethyl) groups.

    1-Isoquinolineacetamide: Lacks the dihydro, dimethyl, and alpha-(1-methylethyl) groups.

Uniqueness

3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

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